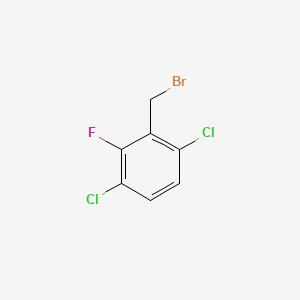
3,6-Dichloro-2-fluorobenzyl bromide
Vue d'ensemble
Description
3,6-Dichloro-2-fluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4BrCl2F and its molecular weight is 257.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
3,6-Dichloro-2-fluorobenzyl bromide is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structural features, including the presence of chlorine and fluorine atoms, contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
This compound (C7H5BrCl2F) is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 239.47 g/mol |
| Melting Point | Not readily available |
| Solubility | Soluble in organic solvents |
| Structure | Structure |
The biological activity of this compound primarily stems from its ability to interact with various biomolecules. The bromine atom in the compound is highly reactive, facilitating nucleophilic substitution reactions. The presence of electron-withdrawing groups (chlorine and fluorine) alters the electronic properties of the molecule, enhancing its interaction with enzymes and proteins.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby reducing their catalytic activity. This mechanism is crucial for its application in studying enzyme kinetics and protein interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 8 µg/mL to 256 µg/mL depending on the specific bacterial target .
Case Study: Antibacterial Efficacy
A recent investigation into the antibacterial activity of structurally related compounds revealed that modifications to the benzyl ring significantly influenced their efficacy. For instance, derivatives with increased lipophilicity showed enhanced activity against Streptococcus pneumoniae, suggesting a structure-activity relationship (SAR) where halogen substitution plays a pivotal role in antimicrobial potency .
Enzyme Activity Assays
In biochemical assays, this compound has been utilized to study enzyme activities. It was found to effectively inhibit the activity of certain kinases and phosphatases, indicating its potential as a tool for probing cellular signaling pathways.
Applications in Research
The compound serves multiple roles in scientific research:
- Biochemical Assays : Used for studying enzyme kinetics and protein interactions.
- Organic Synthesis : Acts as a reagent in synthesizing other biologically active compounds.
- Therapeutic Development : Investigated for potential applications as an antimicrobial agent or in cancer therapy due to its ability to inhibit specific cellular pathways.
Propriétés
IUPAC Name |
2-(bromomethyl)-1,4-dichloro-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2F/c8-3-4-5(9)1-2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLZGRXMKRFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)CBr)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















